

# Elenestinib in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Elenestinib |           |  |  |
| Cat. No.:            | B11927276   | Get Quote |  |  |

For researchers and drug development professionals, this guide provides a comprehensive overview of **elenestinib**, a next-generation KIT inhibitor, with a focus on its potential in combination therapies for anticancer treatment. This document summarizes available data, details experimental protocols from planned clinical trials, and explores the scientific rationale for combining **elenestinib** with other agents.

### **Elenestinib: A Selective KIT D816V Inhibitor**

**Elenestinib** (formerly BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation. This mutation is a primary driver in approximately 95% of systemic mastocytosis (SM) cases, a rare hematologic neoplasm characterized by the abnormal proliferation and activation of mast cells.[1] **Elenestinib** was designed for high selectivity and minimal penetration of the bloodbrain barrier, a feature that may reduce the risk of central nervous system (CNS) side effects observed with other TKIs.[2]

Preclinical data have demonstrated the high potency of **elenestinib** for KIT D816V in both biochemical and cellular assays.[3] Clinical development has primarily focused on its use as a monotherapy in indolent systemic mastocytosis (ISM) in the Phase 2/3 HARBOR trial, where it has shown promising results in reducing mast cell burden and improving patient-reported symptoms.[4][5]



## Rationale for Combination Therapy: Elenestinib and Azacitidine

The planned, though now terminated, Phase 1/2 AZURE clinical trial (NCT05609942) was designed to evaluate **elenestinib** as a monotherapy and in combination with the hypomethylating agent (HMA) azacitidine in patients with advanced systemic mastocytosis (AdvSM) and other KIT-altered hematologic malignancies.[6][7][8][9][10][11] AdvSM, which includes aggressive SM (ASM), SM with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL), has a poor prognosis, and new therapeutic strategies are needed.[8]

The rationale for combining a selective KIT inhibitor like **elenestinib** with an HMA such as azacitidine is rooted in the complex biology of these diseases, particularly SM-AHN, where a KIT-driven mast cell neoplasm coexists with another myeloid malignancy like myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML).

### Key Scientific Rationale:

- Dual Targeting of Disease Components: In SM-AHN, the combination allows for the simultaneous targeting of the KIT D816V-driven mast cell proliferation by **elenestinib** and the underlying myeloid neoplasm by azacitidine.
- Overcoming Resistance: HMAs have been shown to modulate the tumor microenvironment and may potentially overcome resistance mechanisms to targeted therapies.
- Synergistic Antitumor Activity: Preclinical studies with other targeted agents in hematologic
  malignancies have suggested that HMAs can enhance their antitumor effects. For instance,
  azacitidine has been shown to synergize with the BCL-2 inhibitor venetoclax in AML. While
  specific preclinical data for elenestinib and azacitidine is not publicly available, the principle
  of combining targeted therapy with agents that modify the epigenome is a promising area of
  investigation.

## The AZURE Trial: A Planned Investigation of Elenestinib and Azacitidine Combination

The AZURE trial was a multicenter, open-label, Phase 1/2 study designed to determine the recommended dose, safety, and efficacy of **elenestinib** alone and in combination with



azacitidine. Although the trial was terminated due to a shift in strategic priorities by the sponsor, its design provides a valuable framework for future studies of similar combination therapies.[10]

### **Experimental Protocol (as planned in the AZURE Trial)**

Target Population: Adult patients with AdvSM (ASM, SM-AHN, MCL) and other KIT-altered hematologic malignancies.

Study Design: The trial consisted of two arms:

- Arm 1 (Monotherapy): **Elenestinib** administered orally once daily.
- Arm 2 (Combination Therapy): **Elenestinib** administered orally once daily in combination with azacitidine. Azacitidine was to be administered intravenously or subcutaneously.

#### **Primary Objectives:**

- To determine the recommended Phase 2 dose (RP2D) of elenestinib as a monotherapy and in combination with azacitidine.
- To evaluate the safety and tolerability of **elenestinib** as a monotherapy and in combination with azacitidine.

### Secondary Objectives:

To assess the efficacy of elenestinib as a monotherapy and in combination with azacitidine, including overall response rate (ORR), duration of response (DOR), and overall survival (OS).

#### Methodology for Key Assessments:

- Safety and Tolerability: Monitored through the evaluation of adverse events (AEs), laboratory
  abnormalities, vital signs, and electrocardiograms. Dose-limiting toxicities (DLTs) were to be
  assessed during the first cycle of treatment to determine the maximum tolerated dose (MTD)
  and RP2D.
- Efficacy: Assessed based on the International Working Group-Myeloproliferative Neoplasms Research and Treatment and European Competence Network on Mastocytosis (IWG-MRT-



ECNM) criteria for SM. This includes assessment of bone marrow mast cell burden, serum tryptase levels, and organ damage.

• Pharmacokinetics (PK): Plasma concentrations of **elenestinib** were to be measured to characterize its absorption, distribution, metabolism, and excretion.

## **Data Presentation (Planned Endpoints)**

Due to the trial's termination, no clinical data from the combination arm is available. The following table outlines the planned endpoints that would have been used to compare the monotherapy and combination therapy arms.



| Endpoint Category                                                    | Specific Endpoint                        | Monotherapy Arm<br>(Elenestinib) | Combination Arm (Elenestinib + Azacitidine) |
|----------------------------------------------------------------------|------------------------------------------|----------------------------------|---------------------------------------------|
| Safety                                                               | Incidence and severity of adverse events | Data to be collected             | Data to be collected                        |
| Dose-limiting toxicities                                             | Data to be collected                     | Data to be collected             |                                             |
| Efficacy                                                             | Overall Response<br>Rate (ORR)           | Data to be collected             | Data to be collected                        |
| Complete Remission (CR) / CR with partial hematologic recovery (CRh) | Data to be collected                     | Data to be collected             |                                             |
| Duration of Response<br>(DOR)                                        | Data to be collected                     | Data to be collected             |                                             |
| Progression-Free<br>Survival (PFS)                                   | Data to be collected                     | Data to be collected             | _                                           |
| Overall Survival (OS)                                                | Data to be collected                     | Data to be collected             | _                                           |
| Biomarkers                                                           | Change in serum tryptase levels          | Data to be collected             | Data to be collected                        |
| Change in KIT D816V allele fraction                                  | Data to be collected                     | Data to be collected             |                                             |
| Change in bone<br>marrow mast cell<br>burden                         | Data to be collected                     | Data to be collected             | -                                           |

## Other Potential Combination Strategies and Preclinical Evidence

While clinical data for **elenestinib** in combination is lacking, preclinical research provides a basis for exploring other combination therapies for KIT-driven malignancies.



- Combination with other TKIs: In heterogeneous tumors, combining TKIs that target different resistance pathways could be a viable strategy.
- Combination with agents targeting downstream signaling: The KIT receptor activates multiple downstream signaling pathways, including PI3K/AKT/mTOR and RAS/MAPK. Combining KIT inhibitors with inhibitors of these pathways could lead to synergistic effects.
- Combination with immunotherapy: Hypomethylating agents have been shown to enhance anti-tumor immune responses, suggesting a potential synergy between KIT inhibition, hypomethylation, and immune checkpoint blockade.[12]

## Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: **Elenestinib** selectively inhibits the constitutively active KIT D816V mutant receptor.

## **Experimental Workflow**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 2. hcplive.com [hcplive.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. researchgate.net [researchgate.net]
- 5. Paper: Elenestinib, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]
- 6. Study of Elenestinib (BLU-263) in Advanced Systemic Mastocytosis (AdvSM) and and Other KIT Altered Hematologic Malignancies [ctv.veeva.com]
- 7. Elenestinib for Blood Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. AZURE: A Phase 1/2 Study of BLU-263 as Monotherapy and in Combination With Azacitidine in Patients With Advanced Systemic Mastocytosis - SURE [sure.sunderland.ac.uk]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Immune Checkpoint Inhibition in Acute Myeloid Leukemia and Myelodysplastic Syndromes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elenestinib in Combination Therapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927276#elenestinib-combination-therapy-with-other-anticancer-agents]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com